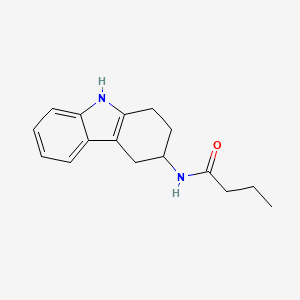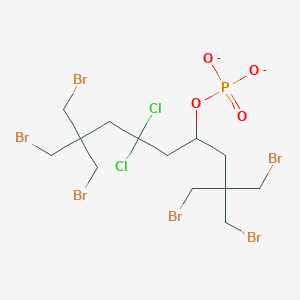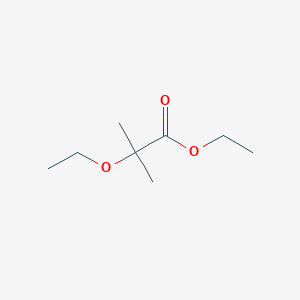
Ethyl 2-ethoxy-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethoxy-2-methylpropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, in particular, is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-ethoxy-2-methylpropanoate can be synthesized through the esterification reaction between 2-ethoxy-2-methylpropanoic acid and ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture, ensuring a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethoxy-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: 2-ethoxy-2-methylpropanoic acid and ethanol.
Transesterification: A different ester and ethanol.
Reduction: 2-ethoxy-2-methylpropanol.
Aplicaciones Científicas De Investigación
Ethyl 2-ethoxy-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethoxy-2-methylpropanoate primarily involves its reactivity as an ester. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing the corresponding acid and alcohol. This reaction is crucial in various metabolic pathways and drug metabolism processes.
Comparación Con Compuestos Similares
Ethyl 2-ethoxy-2-methylpropanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific structure, which imparts different physical and chemical properties. For instance, its boiling point, solubility, and reactivity may differ from those of ethyl acetate and methyl butyrate, making it suitable for specific applications where other esters may not be as effective.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
Propiedades
Número CAS |
151598-88-8 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
ethyl 2-ethoxy-2-methylpropanoate |
InChI |
InChI=1S/C8H16O3/c1-5-10-7(9)8(3,4)11-6-2/h5-6H2,1-4H3 |
Clave InChI |
WNIHNYUROPJCLW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


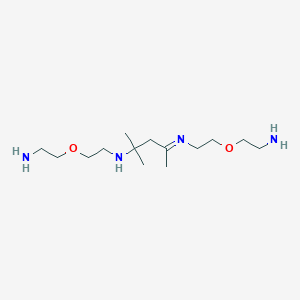
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
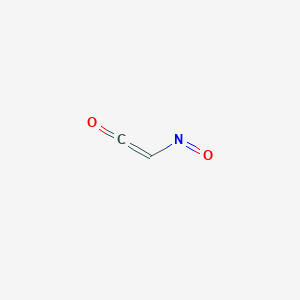

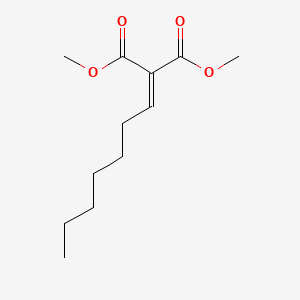

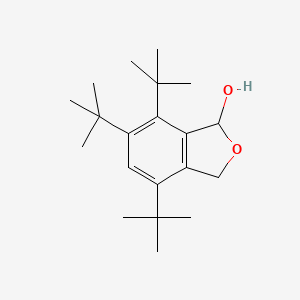
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)
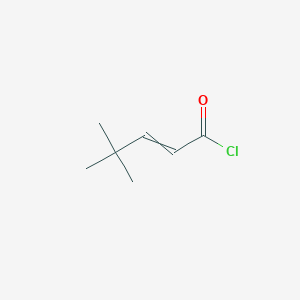
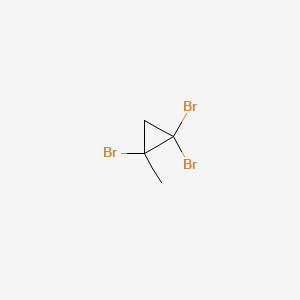

![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
